Home > Products > Building Blocks P12895 > (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride
(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride - 1185300-51-9

(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride

Catalog Number: EVT-1678597
CAS Number: 1185300-51-9
Molecular Formula: C11H23ClN2
Molecular Weight: 218.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound whose crystal structure has been studied []. The study describes its monoclinic crystal system and other crystallographic parameters.

Bis(2-(piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium) dihydrogen decavanadate

  • Compound Description: Bis(2-(piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium) dihydrogen decavanadate is another compound whose crystal structure has been analyzed []. It has a monoclinic crystal system.

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor. It exhibits strong antiproliferative effects against GISTs cancer cell lines [].

(S)-1-(3-(((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)methyl)piperidin-1-yl)-3-methylbutan-1-one

    2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives

    • Compound Description: These compounds are a series of heterocyclic compounds containing the imidazole scaffold, synthesized and evaluated for their antimicrobial activity [].

    [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol

    • Compound Description: This compound's structure has been confirmed by X-ray diffraction studies. It features a piperidine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom [].

    2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

    • Compound Description: This compound has shown good fungicidal and antiviral activities against the tobacco mosaic virus [].

    8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one chloroform 0.25-solvate

    • Compound Description: This compound features a piperidine ring in a chair conformation and a quinoline moiety with a screw-boat conformation [].

    N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylpicolinamide

    • Compound Description: This compound is a novel non-peptide CCR5 antagonist, synthesized and characterized for its potential in HIV-1 infection treatment [].

    N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

    • Compound Description: This compound is another example of a non-peptide CCR5 antagonist, synthesized for its potential application in the prevention of HIV-1 infection [].

    N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

    • Compound Description: This compound is a novel non-peptide CCR5 antagonist, synthesized and investigated for its potential use in HIV-1 infection treatment [].

    N-Allyl-N-(1-(5-Bromo-2-((4-Chlorobenzyl)Oxy)Benzyl)Piperidin-4-Yl)Picolinamide

    • Compound Description: This compound is a novel non-peptide CCR5 antagonist that has shown potential as a targeting preparation in the prevention of HIV-1 infection [].

    3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate

    • Compound Description: This compound's crystal structure reveals a piperidine ring in a chair conformation, a planar triazole ring, and a planar benzisoxazole ring [].

    2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide

    • Compound Description: In the crystal structure of this compound, the piperidine ring adopts a chair conformation [].

    4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate

    • Compound Description: In the crystal structure of this compound, the piperidine ring adopts a chair conformation, and the two substituent benzene rings are inclined to one another [].

    (-)-(1-(8-(2-Fluoroethoxy)-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(4-fluorophenyl)methanone

    • Compound Description: This compound, an [18F]VAT tracer, has been investigated for its potential in studying neurological disorders like Alzheimer's disease, Parkinson's disease, and dystonia using PET scans [].

    2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one

    • Compound Description: In the crystal structure of this piperidine derivative, the molecules are linked by C—H⋯π interactions into dimers related by twofold symmetry [].

    1-(1-Pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole

    • Compound Description: This compound serves as a key intermediate in the synthesis of LY317615, a protein kinase C inhibitor [].

    4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide

    • Compound Description: The crystal structure of this compound reveals a piperidine ring in a half-chair conformation, with the benzene rings in a trans orientation relative to the piperidine ring [].

    (R)-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554)

    • Compound Description: PF-00868554 is a potent and orally available hepatitis C virus polymerase inhibitor with a favorable pharmacokinetic profile [].

    2,6-Diaryl-3-(4-methylpiperazin-1-yl)piperidin-4-one derivatives

    • Compound Description: These derivatives are a series of piperidin-4-one compounds synthesized and tested for their antibacterial activity []. They are characterized by a chair conformation of the piperidine ring and equatorial orientation of substituents.

    1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

    • Compound Description: X-ray crystallography confirmed the structure of this compound, revealing a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom [].

    1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

    • Compound Description: X-ray crystallographic studies have confirmed the structure of this compound. It features a piperidine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom [].

    6-Fluoro-3-(piperidin-4-yl)benzo(d)isoxazole hydrochloride and 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone

    • Compound Description: These are related substances of Iloperidone and are analyzed using RP-HPLC methods [].

    5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine

    • Compound Description: This compound exists in crystalline forms A and B. These forms are potentially useful in treating anaplastic lymphoma kinase-mediated disorders [].

    (1R)-2-[(3R,4S)-3-Methyl-4-(N-phenyl-N-propionylamino)piperidin-1-yl]-1-phenylethyl p-bromobenzoate and N-[(3R,4S)-1-[(2S)-2-(4-bromophenyl)-2-hydroxyethyl]-3-methyl-piperidin-4-yl]-N-phenylacrylamide

    • Compound Description: These compounds are brominated derivatives of ohmefentanyl, a potent opioid []. Their absolute configurations have been determined to understand their stereochemistry better.

    [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol

    • Compound Description: The structure of this compound, synthesized through condensation reaction, has been determined using X-ray crystallography []. The analysis reveals a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom.

    1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamide derivatives

    • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity []. The presence of a lipophilic domain, a distal hydrophobic center, and a two-electron donor system were found to be crucial for their activity.

    2-(Piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium dichloride dihydrate

    • Compound Description: This compound's crystal structure has been analyzed, and it exhibits a monoclinic crystal system [].

    2-((2,8-Bis(trifluoromethyl)quinolin-4-yl)(hydroxy)methyl)piperidin-1-ium trifluoroacetate

    • Compound Description: The crystal structure of this compound, determined using X-ray diffraction, reveals a triclinic crystal system [].

    1-[1-(Decahydronaphthalen-1-yl)piperidin-4-yl]indolin-2-one

    • Compound Description: This compound belongs to a novel series of nociceptin receptor ligands and has been studied using single-crystal X-ray diffraction [].

    [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol

    • Compound Description: The crystal structure of this compound has been elucidated and reveals intermolecular hydrogen bonds [].
    • Compound Description: This compound is characterized by extensive hydrogen bonding in its crystal structure [].
    • Compound Description: This mefloquine derivative has been crystallized as its methanol solvate []. Its structure exhibits a distorted chair conformation for the piperidinyl group and participation in intermolecular interactions through its hydroxyl and carbonyl groups.

    3-(3,4-Diacetoxyphenyl)acrylic acid and 4-(oxo-3-(piperidin-1-yl)pro-1-en-1-yl)-1,2-phenylendiacetate

    • Compound Description: These compounds are derivatives of 3-(3,4-dihydroxyphenyl)acrylic acid and have been tested for their toxicity using the Brine Shrimp Lethality Test method [].
    • Compound Description: This compound forms hydrogen-bonded layers in its crystal structure, which are further linked by π–π and C—H⋯F⋯π interactions [].

    (R)-6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one

    • Compound Description: This compound, available in a specific crystalline form, acts against the hepatitis C virus [].

    1-((7-Hydroxy-3-(4-hydroxy-3-nitrophenyl)-4-oxo-4H-chromen-8-yl)methyl)piperidin-1-ium-4-carboxylate monohydrate

    • Compound Description: This compound's crystal structure, determined via X-ray diffraction, exhibits a monoclinic system [].

    (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives

    • Compound Description: These enantiomeric pure derivatives were synthesized and their absolute configurations were determined using X-ray crystallography [].

    2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

    • Compound Description: In the crystal structure of this compound, the piperidine ring adopts a chair conformation [].

    1-Aryl-3-(1-acylpiperidin-4-yl)urea derivatives

    • Compound Description: These compounds have been synthesized and studied as inhibitors of human and murine soluble epoxide hydrolase (sEH). They exhibit improved pharmacokinetic parameters compared to previously reported inhibitors [].

    (R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)-acrylamide (AMG8562)

    • Compound Description: AMG8562 is a novel transient receptor potential vanilloid type 1 (TRPV1) modulator that demonstrates antihyperalgesic effects without causing hyperthermia in rats []. It exhibits a unique in vitro pharmacology profile, blocking capsaicin activation of TRPV1 while potentiating its activation by low pH.

    (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

    • Compound Description: This compound's crystal structure is characterized by two independent molecules in the asymmetric unit, with differences in the orientation of the triazole-bound p-tolyl group [].

    3t-Pentyl-2r,6c-di(naphthalen-1-yl)piperidin-4-one oxime

    • Compound Description: Theoretical and experimental studies have explored the molecular structure, conformational aspects, and spectroscopic properties of this compound [].
    Overview

    (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound contains a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a cyclopentyl group, contributing to its pharmacological properties. The dihydrochloride form indicates that the compound exists as a salt with two hydrochloric acid molecules, enhancing its solubility in aqueous solutions.

    Source and Classification

    This compound can be classified as an organic amine due to the presence of the amine functional group. It falls under the category of piperidine derivatives, which are known for their diverse biological activities. The molecular formula for (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride is C11H18Cl2NC_{11}H_{18}Cl_2N with a molecular weight of approximately 236.18 g/mol.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride typically involves several steps:

    1. Formation of the Piperidine Ring: The initial step may involve cyclization reactions using appropriate precursors containing both nitrogen and carbon functionalities.
    2. Introduction of the Cyclopentyl Group: This can be achieved through alkylation reactions where cyclopentyl halides react with piperidine derivatives.
    3. Amine Formation: The final step involves the introduction of the methanamine group, which can be accomplished via reductive amination or direct amination processes.
    4. Salt Formation: The compound is converted to its dihydrochloride salt by reacting with hydrochloric acid.

    Each synthetic route may vary based on available starting materials and desired purity levels.

    Molecular Structure Analysis

    Structure and Data

    The molecular structure of (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride can be represented as follows:

    • Molecular Formula: C11H18Cl2NC_{11}H_{18}Cl_2N
    • Molecular Weight: 236.18 g/mol
    • Structural Features: The structure features a piperidine ring substituted at the 4-position with a methanamine group and at the 1-position with a cyclopentyl group.

    The three-dimensional conformation of this compound can significantly influence its biological activity and interaction with various receptors.

    Chemical Reactions Analysis

    Reactions and Technical Details

    (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride may undergo various chemical reactions typical for amines and piperidine derivatives:

    1. Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitutions, allowing for further functionalization.
    2. Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which is crucial for enhancing solubility.
    3. Oxidation and Reduction Reactions: Depending on the conditions, it may undergo oxidation to form N-oxides or reduction to simpler amines.

    These reactions are essential for modifying the compound's structure to enhance its biological activity or alter pharmacokinetic properties.

    Mechanism of Action

    Process and Data

    The mechanism of action for (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride is not fully elucidated but can be hypothesized based on its structural features:

    • Receptor Interaction: Compounds containing piperidine rings often interact with neurotransmitter receptors in the central nervous system, such as dopamine or serotonin receptors.
    • Signal Modulation: By binding to these receptors, it may modulate neurotransmission, potentially influencing mood, cognition, or pain perception.

    Further empirical studies are necessary to clarify its specific mechanisms and therapeutic potential.

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    The physical properties of (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride include:

    • Appearance: Typically appears as a white crystalline solid.
    • Solubility: Highly soluble in water due to its dihydrochloride form.
    • Melting Point: Specific melting point data should be determined through experimental methods.

    Chemical properties include:

    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
    • Reactivity: Reacts readily with acids and bases due to its amine functionality.
    Applications

    Scientific Uses

    (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride has potential applications in various scientific fields:

    1. Pharmaceutical Research: Its structure suggests possible use as a lead compound in drug development targeting neurological disorders.
    2. Biochemical Studies: Useful in studies investigating receptor interactions and signaling pathways.
    3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic compounds or pharmaceuticals.

    This compound represents a promising area for further research due to its structural uniqueness and potential biological applications. Continued exploration could lead to significant advancements in medicinal chemistry and therapeutic development.

    Properties

    CAS Number

    1185300-51-9

    Product Name

    (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride

    IUPAC Name

    (1-cyclopentylpiperidin-4-yl)methanamine;hydrochloride

    Molecular Formula

    C11H23ClN2

    Molecular Weight

    218.77 g/mol

    InChI

    InChI=1S/C11H22N2.ClH/c12-9-10-5-7-13(8-6-10)11-3-1-2-4-11;/h10-11H,1-9,12H2;1H

    InChI Key

    MURDYZPKRQCUPU-UHFFFAOYSA-N

    SMILES

    C1CCC(C1)N2CCC(CC2)CN.Cl.Cl

    Canonical SMILES

    C1CCC(C1)N2CCC(CC2)CN.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.